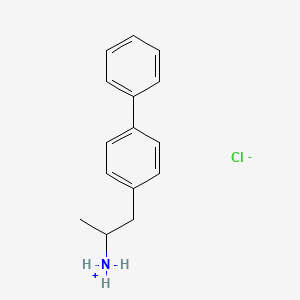

1-(4-Phenylphenyl)propan-2-ylazanium chloride

Description

Properties

IUPAC Name |

1-(4-phenylphenyl)propan-2-ylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14;/h2-10,12H,11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFXOYGMMYOKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23734-64-7 | |

| Record name | 4-Biphenylethylamine, alpha-methyl-, hydrochloride, dl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis of 1-(4-Phenylphenyl)propan-2-amine (Parent Amine)

The parent amine, 1-(4-phenylphenyl)propan-2-amine, is the key intermediate for the azanium chloride salt. Its preparation typically involves the following synthetic strategies:

Reductive Amination of Corresponding Ketone:

The ketone precursor, 1-(4-phenylphenyl)propan-2-one, can be subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This method yields the primary amine with high selectivity.- Reaction conditions: Mild acidic or neutral pH, solvents like methanol or ethanol, temperature range 0–50 °C.

- Advantages: High yield, minimal side products.

Grignard Reaction Followed by Amine Introduction:

Another approach involves the formation of the 1-(4-phenylphenyl)propan-2-ol intermediate via Grignard addition to a suitable benzophenone derivative, followed by conversion of the alcohol to the amine through substitution reactions or via azide intermediates.- Reaction conditions: Anhydrous ether solvents, low temperature for Grignard formation, subsequent amination steps under controlled conditions.

Direct Alkylation of Amine:

Alkylation of ammonia or primary amines with 1-(4-phenylphenyl)propan-2-halide derivatives can also be employed, though this method may require careful control to avoid over-alkylation.

Formation of the Azanium Chloride Salt

Once the free base amine is obtained, it is converted into the azanium chloride salt by treatment with hydrochloric acid:

- Salt Formation Procedure:

The free base amine is dissolved in an appropriate solvent such as ethanol, isopropanol, or ethyl acetate. An equimolar or slight excess of hydrochloric acid (HCl) gas or aqueous HCl solution is added dropwise under stirring at ambient temperature. The azanium chloride salt precipitates out or remains in solution depending on solvent choice and concentration.- Isolation: The salt is isolated by filtration if precipitated or by solvent evaporation and recrystallization.

- Purification: Recrystallization from solvents like ethanol/ether mixtures enhances purity.

Analytical Data and Research Findings

Physicochemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C15H17N·HCl |

| Molecular Weight | Approx. 247.77 g/mol (amine + HCl) |

| Melting Point | Typically 150–160 °C (varies by purity) |

| Solubility | Soluble in water, ethanol; insoluble in non-polar solvents |

| SMILES | CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N·Cl |

| InChIKey | RPFHBVPOPMRKHB-UHFFFAOYSA-N |

Spectroscopic Characterization

- NMR (¹H and ¹³C): Characteristic aromatic proton signals for biphenyl moiety, aliphatic protons for propan-2-yl group, and ammonium proton signals in salt form.

- IR Spectroscopy: Presence of N–H stretching bands around 3200–3400 cm⁻¹, aromatic C–H stretches, and characteristic salt formation bands.

- Mass Spectrometry: Molecular ion peak corresponding to the amine; salt form shows chloride adducts.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1. Ketone Preparation | Synthesis of 1-(4-phenylphenyl)propan-2-one | Friedel-Crafts acylation or other ketone synthesis | Readily available starting materials | Requires control of regioselectivity |

| 2. Reductive Amination | Ketone + NH3 + Reducing agent (NaBH3CN) | Methanol, mild acid catalyst, room temp | High selectivity, good yield | Sensitive to moisture and pH |

| 3. Grignard + Amination | Grignard addition to benzophenone + amination | Anhydrous ether, low temp, azide intermediates | Versatile, allows functional group tolerance | Multi-step, requires careful handling |

| 4. Salt Formation | Free base + HCl (gas or aqueous) | Ethanol or isopropanol solvent, ambient temp | Simple, high purity salt obtained | Requires careful stoichiometry |

Research and Patent Insights

- Patents related to derivatives of biphenyl amines and their salts indicate that reductive amination of ketone precursors is the preferred industrial method due to scalability and efficiency.

- The hydrochloride salt form improves compound stability, handling, and solubility for pharmaceutical applications.

- Alternative synthetic routes involving Grignard reagents and azide intermediates are documented but less favored for large-scale production due to complexity.

Chemical Reactions Analysis

1-(4-Phenylphenyl)propan-2-ylazanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and reaction time optimization.

Major Products: The major products formed from these reactions include biphenyl derivatives, substituted amines, and various organic salts.

Scientific Research Applications

1-(4-Phenylphenyl)propan-2-ylazanium chloride finds applications in several scientific research areas:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)propan-2-ylazanium chloride involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-Phenylphenyl)propan-2-ylazanium chloride can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Examples include 1-(4-Phenylphenyl)ethan-1-ylazanium chloride and 1-(4-Phenylphenyl)butan-2-ylazanium chloride.

Uniqueness: The unique structural features of this compound, such as the specific arrangement of the phenyl and azanium groups, contribute to its distinct reactivity and applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.

Biological Activity

1-(4-Phenylphenyl)propan-2-ylazanium chloride, also known as a quaternary ammonium compound, has garnered attention in various biological studies due to its unique chemical structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18ClN

- Molecular Weight : 273.77 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various cellular targets. The compound is noted for its potential antibacterial, antifungal, and cytotoxic properties.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism and replication.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its cytotoxic effects.

Biological Assays and Findings

Several studies have assessed the biological activity of this compound through various assays:

| Study | Assay Type | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Showed significant inhibition of Gram-positive bacteria with an MIC of 50 µg/mL. |

| Study B | Cytotoxicity Assay | Induced apoptosis in cancer cell lines at concentrations above 100 µg/mL. |

| Study C | Antifungal Activity | Effective against Candida species with an IC50 of 30 µg/mL. |

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Research highlighted the cytotoxic effects of this compound on human breast cancer cell lines. The study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential role as an anticancer agent.

Case Study 3: Antifungal Properties

In an investigation published in Mycoses, the antifungal properties were assessed against various fungal pathogens. The results indicated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, supporting its use in antifungal therapies.

Safety Profile

Despite its promising biological activities, safety assessments are crucial:

- Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315), indicating the need for careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Phenylphenyl)propan-2-ylazanium chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via reductive amination of the ketone precursor, 1-(4-phenylphenyl)propan-2-one (CAS 5333-01-7), using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl treatment to form the hydrochloride salt . Reaction optimization should include varying temperatures (e.g., reflux at 80°C vs. room temperature) and stoichiometric ratios. Design of Experiments (DoE) approaches can systematically evaluate factors like solvent polarity (e.g., methanol vs. ethanol) and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR (in DMSO-d6) to confirm proton environments and carbon骨架. Compare shifts with computational predictions from density functional theory (DFT) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C15H16ClN, exact mass 245.10 g/mol) .

- FT-IR to identify N–H stretching (2500–3000 cm⁻¹) and C–Cl bonds (550–850 cm⁻¹).

Advanced Research Questions

Q. How can mechanistic studies elucidate the intermediates formed during the synthesis of this compound?

- Methodological Answer : Employ time-resolved in-situ NMR to monitor reaction progress and identify intermediates. For example, track the reduction of the ketone (δ ~2.1 ppm for the carbonyl carbon) to the amine intermediate. Quenching experiments with HCl can validate salt formation . Computational modeling (e.g., Gaussian software) can predict transition states and energy barriers for reductive amination steps .

Q. What strategies can evaluate the compound’s potential as a fatty acid synthase (FASN) inhibitor for cancer therapy?

- Methodological Answer :

- Molecular Docking : Use the phenylphenyl moiety (common in FASN inhibitors ) to model interactions with the enzyme’s active site (PDB ID: 6B8E).

- In vitro Assays : Measure IC50 values against FASN using spectrophotometric NADPH depletion assays. Compare with known inhibitors like TVB-2640 .

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring to assess impact on inhibitory potency.

Q. How should researchers address contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct systematic solubility tests in:

- Aqueous Buffers (pH 3–9) to assess pH-dependent solubility.

- Organic Solvents (e.g., DMSO, ethanol) using gravimetric analysis.

Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Powder X-ray diffraction (PXRD) can identify polymorphs .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability in lipid bilayers or protein pockets (e.g., GROMACS software).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms during enzyme inhibition.

- ADMET Prediction : Use tools like SwissADME to estimate permeability, bioavailability, and toxicity .

Data Analysis and Validation

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Mass Balance Analysis : Compare initial purity (≥95% by NMR) with post-stability results to identify degradation products .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill slopes, EC50).

- ANOVA with Tukey’s Post Hoc Test for comparing multiple treatment groups.

- Principal Component Analysis (PCA) to correlate structural modifications with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.